molecular formula C20H36O3 B14406087 6-(Dodecyloxy)-2-propyl-2H-pyran-3(6H)-one CAS No. 85980-57-0

6-(Dodecyloxy)-2-propyl-2H-pyran-3(6H)-one

Cat. No.: B14406087
CAS No.: 85980-57-0
M. Wt: 324.5 g/mol
InChI Key: LALSNNOSDGXQEX-UHFFFAOYSA-N
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Description

6-(Dodecyloxy)-2-propyl-2H-pyran-3(6H)-one is an organic compound that belongs to the class of pyranones. This compound is characterized by a dodecyloxy group attached to the pyran ring, which imparts unique chemical properties. It is used in various scientific research applications due to its distinctive structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Dodecyloxy)-2-propyl-2H-pyran-3(6H)-one typically involves the Achmatowicz reaction, which is a well-known method for converting furans into pyranones. In this reaction, (5-alkylfuran-2-yl)carbinols are oxidized using aerial oxygen in the presence of a laccase catalyst. This method yields 6-hydroxy-2H-pyran-3(6H)-ones with high efficiency .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as using environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

6-(Dodecyloxy)-2-propyl-2H-pyran-3(6H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyran-2,5(6H)-diones.

    Reduction: Reduction reactions can convert the pyranone ring into dihydropyran derivatives.

    Substitution: The dodecyloxy group can be substituted with other alkoxy groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Aerial oxygen and laccase catalysts are commonly used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Pyran-2,5(6H)-diones.

    Reduction: Dihydropyran derivatives.

    Substitution: Various alkoxy-substituted pyranones.

Scientific Research Applications

6-(Dodecyloxy)-2-propyl-2H-pyran-3(6H)-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of 6-(Dodecyloxy)-2-propyl-2H-pyran-3(6H)-one involves its interaction with specific molecular targets. The compound can form hydrogen bonds and hydrophobic interactions with proteins and enzymes, affecting their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    6-(Dodecyloxy)nicotinic acid: Shares the dodecyloxy group but has a different core structure.

  • Dodecyl 2-(dodecyloxy)-3,4,5-trihydroxy-6-oxo-6H-benzo7annulene-8-carboxylate : Another compound with a dodecyloxy group but a more complex ring system.

Uniqueness

6-(Dodecyloxy)-2-propyl-2H-pyran-3(6H)-one is unique due to its specific pyranone ring structure combined with the dodecyloxy group. This combination imparts distinct chemical properties, making it valuable for various research applications.

Properties

CAS No.

85980-57-0

Molecular Formula

C20H36O3

Molecular Weight

324.5 g/mol

IUPAC Name

2-dodecoxy-6-propyl-2H-pyran-5-one

InChI

InChI=1S/C20H36O3/c1-3-5-6-7-8-9-10-11-12-13-17-22-20-16-15-18(21)19(23-20)14-4-2/h15-16,19-20H,3-14,17H2,1-2H3

InChI Key

LALSNNOSDGXQEX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC1C=CC(=O)C(O1)CCC

Origin of Product

United States

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